molecular formula C14H21NO B2615672 (1-(2-Methylbenzyl)piperidin-3-yl)methanol CAS No. 415716-13-1

(1-(2-Methylbenzyl)piperidin-3-yl)methanol

Cat. No.: B2615672
CAS No.: 415716-13-1
M. Wt: 219.328
InChI Key: GFKOAMVWDPCANK-UHFFFAOYSA-N
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Description

(1-(2-Methylbenzyl)piperidin-3-yl)methanol is an organic compound with the CAS Registry Number 415716-13-1 and a molecular formula of C 14 H 21 NO, corresponding to a molecular weight of 219.32 g/mol [ ]. This molecule features a piperidine ring, a fundamental scaffold in medicinal chemistry, which is substituted at the nitrogen atom with a 2-methylbenzyl group and at the 3-position with a hydroxymethyl functional group [ ]. The presence of these groups makes it a versatile intermediate or building block in organic synthesis and drug discovery research. Piperidine derivatives are of significant interest in pharmaceutical research for their diverse biological activities. While the specific biological profile of this compound is not fully detailed in the available literature, structurally related compounds featuring substitutions on the piperidine ring have been investigated for various therapeutic applications. For instance, (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives have been explored as potent inhibitors of the histone demethylase KDM2B, presenting a potential strategy for the development of anticancer agents [ ]. Other research patents disclose piperidine-based compounds as selective antagonists for human neurokinin receptors, which could be relevant for treating a range of conditions from inflammatory diseases to central nervous system disorders [ ]. Furthermore, piperidine motifs are found in compounds studied for their activity against targets like Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune suppression in cancer [ ]. This suggests that this compound could serve as a valuable precursor or structural analog in the synthesis and optimization of compounds for oncology, immunology, and central nervous system research. Please handle this product with care. It is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ]. Appropriate safety precautions, including the use of personal protective equipment, should be taken. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-5-2-3-7-14(12)10-15-8-4-6-13(9-15)11-16/h2-3,5,7,13,16H,4,6,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKOAMVWDPCANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Strategies for 1 2 Methylbenzyl Piperidin 3 Yl Methanol

Elucidation of Retrosynthetic Pathways and Key Synthetic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a potential synthetic route. icj-e.orgamazonaws.comdeanfrancispress.com For (1-(2-Methylbenzyl)piperidin-3-yl)methanol, the analysis reveals several key disconnections that form the basis of viable synthetic strategies.

The most apparent disconnection is at the tertiary amine, breaking the C-N bond between the piperidine (B6355638) nitrogen and the benzylic carbon. This leads to two primary synthons: the piperidin-3-yl-methanol core (a secondary amine) and a 2-methylbenzyl electrophile. This approach simplifies the problem into two distinct challenges: the synthesis of the substituted piperidine ring and the subsequent N-alkylation.

A second disconnection can be made at the C3 position of the piperidine ring, breaking the C-C bond between the ring and the hydroxymethyl group. This suggests a precursor such as a 1-(2-methylbenzyl)piperidine-3-carboxylic acid ester or aldehyde, which can be reduced to the target alcohol in a final step.

A more fundamental disconnection involves breaking the piperidine ring itself. This opens up numerous possibilities for constructing the heterocyclic core from acyclic precursors. For instance, a disconnection across the C2-N and C6-C5 bonds might suggest a strategy involving an intramolecular Mannich reaction or a reductive amination of a δ-amino carbonyl compound, which are common strategies for building piperidine rings. rsc.orgnih.gov

Key Synthetic Disconnections for this compound:

Disconnection StrategyKey Bond CleavedPrecursor Molecules
Strategy A: N-Alkylation Piperidine N — Benzyl (B1604629) CPiperidin-3-yl-methanol + 2-Methylbenzyl bromide/aldehyde
Strategy B: C3-Side Chain Reduction Piperidine C3 — CH₂OH1-(2-Methylbenzyl)piperidine-3-carboxylate/carbaldehyde
Strategy C: Ring Formation C2-N and C6-C5Acyclic amino-aldehyde/keto-ester

Development and Optimization of Novel Stereoselective Synthetic Routes to the Piperidine Core

The synthesis of the chiral piperidine core is the most critical phase, demanding precise control over stereochemistry. Modern synthetic chemistry offers several powerful tools to achieve this.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis provides an efficient route to enantiomerically enriched piperidines, often starting from simple prochiral substrates like pyridines. nih.govsnnu.edu.cnnih.gov Rhodium and Iridium-based catalysts, paired with chiral ligands, are particularly effective for the asymmetric hydrogenation of substituted pyridinium (B92312) salts or activated pyridine (B92270) derivatives. nih.gov

For instance, a 3-substituted pyridine could be hydrogenated using a chiral Iridium catalyst, such as one employing a MeO-BoQPhos ligand, to yield the corresponding chiral piperidine with high enantioselectivity. nih.gov Another powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine (B1217469) with an arylboronic acid, which can establish the stereocenter at the 3-position. snnu.edu.cnacs.org

Table of Asymmetric Catalytic Methods for Piperidine Synthesis

Catalytic System Substrate Type Key Transformation Typical Enantioselectivity (ee)
[Ir(COD)Cl]₂ / Chiral Ligand (e.g., MeO-BoQPhos) 2-Alkylpyridinium Salts Asymmetric Hydrogenation 85-95%
Rhodium Catalyst / Chiral Ligand Dihydropyridines & Boronic Acids Asymmetric Carbometalation >90%
Chiral Organocatalyst (e.g., Proline derivative) Acyclic Aldehydes/Imines Aza-Diels-Alder Reaction 90-99%

Diastereoselective Control in Functional Group Derivatization

Once a piperidine ring is formed, subsequent functionalization must be controlled to achieve the desired relative stereochemistry. Photoredox catalysis has emerged as a powerful tool for the diastereoselective C-H functionalization of densely substituted piperidines. nih.govnih.govacs.org This method can facilitate reactions like α-amino C-H arylation, where an existing stereocenter directs the approach of the incoming group, often leading to the thermodynamically most stable diastereomer through an epimerization process. nih.govescholarship.org

For synthesizing the target molecule, if a substituent is already present on the ring (e.g., at C2 or C6), the reduction of a C3-ketone to the C3-hydroxymethyl group would need to be diastereoselective. This can be achieved using sterically hindered reducing agents that approach from the less hindered face of the molecule, thereby controlling the stereochemical outcome.

Chiral Auxiliary-Based Methodologies

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. researchgate.netelectronicsandbooks.comcdnsciencepub.com For piperidine synthesis, an amino acid from the chiral pool can serve as the starting material. For example, a domino Mannich-Michael reaction using a chiral auxiliary derived from an amino sugar, like D-arabinopyranosylamine, can be employed to construct the piperidine ring with high diastereoselectivity. researchgate.netcdnsciencepub.com The auxiliary guides the formation of new stereocenters before being cleaved to reveal the enantiomerically enriched piperidine product.

Exploration of N-Alkylation and Benzylic Functionalization Strategies

With the chiral piperidin-3-yl-methanol core in hand, the final key step is the attachment of the 2-methylbenzyl group to the nitrogen atom.

Two primary methods are favored for this transformation: direct N-alkylation and reductive amination.

Direct N-Alkylation : This involves the reaction of the secondary amine of the piperidine core with a 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride or bromide). The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). researchgate.netechemi.com Care must be taken to avoid over-alkylation, which can be controlled by the slow addition of the alkylating agent. researchgate.net

Reductive Amination : This is often a milder and more efficient alternative. The piperidine core is reacted with 2-methylbenzaldehyde (B42018) to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice due to its mildness and selectivity. This one-pot procedure is highly effective for forming C-N bonds. google.com

Comparison of N-Alkylation Strategies

Method Reagents Solvent Temperature Advantages Disadvantages
Direct Alkylation 2-Methylbenzyl bromide, K₂CO₃ DMF Room Temp - 70°C Straightforward, common reagents Risk of quaternary salt formation, may require heat
Reductive Amination 2-Methylbenzaldehyde, NaBH(OAc)₃ Dichloromethane (DCM) Room Temp Mild conditions, high yield, low risk of side products Requires an aldehyde precursor

Advanced Methodologies for Yield Enhancement and Scalability in Research Synthesis

Transitioning a synthetic route from a laboratory-scale discovery phase to a larger, more practical scale requires optimization for yield, cost, and efficiency. For the synthesis of this compound, several advanced methodologies can be considered.

One key area for improvement is minimizing the number of purification steps. This can be achieved through the development of "one-pot" or "telescoped" reaction sequences where intermediates are not isolated. For example, the final reductive amination step is a classic one-pot procedure. nih.gov

For large-scale synthesis, catalyst efficiency is paramount. Optimizing catalyst loading in the asymmetric hydrogenation step can significantly reduce costs. Furthermore, the choice of reagents becomes critical; for instance, replacing a costly or hazardous reducing agent with a cheaper, safer alternative can make a process more viable. The development of a robust crystallization method for the final product or a key intermediate can also greatly enhance purity and yield, potentially avoiding the need for chromatography, which is often a bottleneck in scaling up production. acs.org

Total Synthesis Approaches to Complex Analogues of this compound

The synthesis of complex analogues of this compound presents a significant challenge in medicinal chemistry, requiring precise control over stereochemistry and the introduction of diverse functionalities. These analogues are of interest for exploring structure-activity relationships (SAR) in various biological targets. A total synthesis approach to such complex molecules often involves a multi-step sequence, beginning from readily available starting materials and employing stereoselective reactions to construct the densely functionalized piperidine core.

A representative example of a sophisticated synthetic strategy is the pathway to a hypothetical complex analogue, such as trans-1-(2-methylbenzyl)-4-phenyl-3-(hydroxymethyl)piperidine. This target molecule incorporates an additional phenyl group at the C4 position and introduces two stereocenters on the piperidine ring, necessitating a diastereoselective approach. The following sections outline a plausible total synthesis for such a complex analogue, drawing upon established synthetic methodologies for constructing substituted piperidine scaffolds. acs.orgresearchgate.net

Synthetic Pathway Overview:

The synthesis can be envisioned in several key stages:

Construction of the Piperidone Core: Synthesis of a protected 4-phenylpiperidin-3-one.

Diastereoselective Reduction: Stereocontrolled reduction of the ketone to establish the desired trans-3-hydroxy-4-phenyl stereochemistry.

Functional Group Interconversion: Conversion of the hydroxyl group to a hydroxymethyl group.

N-Alkylation: Introduction of the 2-methylbenzyl group onto the piperidine nitrogen.

Detailed Synthetic Steps:

A plausible synthetic route begins with the Dieckmann condensation of a suitably substituted amino diester to form the piperidone ring. An alternative modern approach could involve a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine to introduce the aryl group and set the initial stereochemistry. nih.govacs.org

Following the formation of the N-protected 4-phenylpiperidin-3-one, the crucial diastereoselective reduction of the ketone is performed. The use of a bulky reducing agent, such as L-Selectride or K-Selectride, is anticipated to favor the formation of the trans-alcohol by axial attack of the hydride on the more stable chair conformation of the piperidone, where the bulky 4-phenyl group occupies an equatorial position. acs.org

With the desired trans-stereochemistry in place, the hydroxyl group can be converted to a hydroxymethyl group. This can be achieved through a sequence of oxidation to the corresponding carboxylic acid, esterification, and subsequent reduction of the ester with a reagent like lithium aluminum hydride. chemicalbook.com

The final key step is the N-alkylation of the piperidine nitrogen with 2-methylbenzyl bromide. This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). chemicalforums.comresearchgate.net

Key Research Findings and Data:

StepTransformationKey Reagents and ConditionsExpected Outcome
1Piperidone FormationDieckmann Condensation or Rh-catalyzed asymmetric carbometalationFormation of N-protected 4-phenylpiperidin-3-one
2Diastereoselective ReductionL-Selectride or K-Selectride, THF, -78 °Ctrans-N-protected-4-phenylpiperidin-3-ol
3OxidationJones oxidation or Swern oxidationN-protected-4-phenylpiperidine-3-carboxylic acid
4EsterificationMeOH, H2SO4 (cat.)Methyl N-protected-4-phenylpiperidine-3-carboxylate
5ReductionLiAlH4, THF(N-protected-4-phenylpiperidin-3-yl)methanol
6Deprotection (if necessary)H2, Pd/C (for N-benzyl protecting group)(4-phenylpiperidin-3-yl)methanol
7N-Alkylation2-methylbenzyl bromide, K2CO3, CH3CNtrans-1-(2-methylbenzyl)-4-phenyl-3-(hydroxymethyl)piperidine

This modular approach allows for the synthesis of a variety of complex analogues by modifying the starting materials and coupling partners at different stages of the synthesis. For instance, different aryl groups can be introduced at the C4 position by using appropriately substituted precursors in the initial ring-forming reactions. Similarly, a range of substituted benzyl groups can be installed on the piperidine nitrogen in the final N-alkylation step.

The following table illustrates a selection of potential complex analogues and the key precursors that would be required for their synthesis using this strategy.

Complex AnalogueKey Precursor for C4-SubstituentKey N-Alkylation Reagent
trans-1-(2-Methylbenzyl)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine4-Fluorophenyl derivative2-Methylbenzyl bromide
trans-1-(2-Methylbenzyl)-4-(thiophen-2-yl)-3-(hydroxymethyl)piperidine2-Thienyl derivative2-Methylbenzyl bromide
trans-1-(3,4-Dichlorobenzyl)-4-phenyl-3-(hydroxymethyl)piperidinePhenyl derivative3,4-Dichlorobenzyl bromide
trans-1-(2-Methylbenzyl)-4-(cyclohexyl)-3-(hydroxymethyl)piperidineCyclohexyl derivative2-Methylbenzyl bromide

The total synthesis of such complex analogues of this compound provides access to novel chemical entities with potential for further investigation in drug discovery programs. The stereocontrolled construction of the piperidine core is a key achievement in these synthetic endeavors.

Computational and Theoretical Chemistry of 1 2 Methylbenzyl Piperidin 3 Yl Methanol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the geometric and electronic structure of (1-(2-Methylbenzyl)piperidin-3-yl)methanol.

DFT studies, often using functionals such as B3LYP or B3PW91 with basis sets like 6-31G(d,p), are utilized to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. epstem.net These calculations reveal the most stable three-dimensional arrangement of the atoms. For this compound, the piperidine (B6355638) ring is expected to adopt a stable chair conformation. asianpubs.org

A key aspect of these calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. epstem.netnih.gov A smaller energy gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. nih.gov These maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the oxygen of the hydroxyl group and the nitrogen of the piperidine ring are expected to be primary sites for electrophilic attack.

Table 1: Predicted Electronic Properties from DFT Calculations

Parameter Predicted Value/Description Significance
Optimized Geometry Piperidine ring in a chair conformation Indicates the most stable steric arrangement.
HOMO Energy Localized on the 2-methylbenzyl and piperidine nitrogen Indicates primary sites for electron donation.
LUMO Energy Distributed over the aromatic ring Indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE) Moderate Suggests relative chemical stability.

| MEP Analysis | Negative potential on N and O atoms | Highlights nucleophilic centers for potential interactions. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of this compound and the influence of its environment, particularly the solvent. ed.ac.uk

For conformational analysis, MD simulations can explore the potential energy surface of the molecule, identifying various stable and metastable conformations and the energy barriers between them. This is particularly important for the piperidine ring, which can exist in chair, boat, and twist-boat conformations. asianpubs.org The simulations can track the puckering of the ring and the orientation of its substituents (the 2-methylbenzyl group and the methanol (B129727) group) over nanoseconds or longer.

MD simulations are also invaluable for studying solvent effects. By placing the molecule in a simulated box of solvent molecules (e.g., water or methanol), it is possible to observe how the solvent interacts with the solute and influences its conformation and dynamics. researchgate.netnih.gov The formation of hydrogen bonds between the solvent and the molecule's hydroxyl and amine functionalities can be quantified, revealing the stability of the solvation shell. These simulations can demonstrate how solvent interactions might favor certain conformations over others, which has significant implications for the molecule's behavior in a biological medium. researchgate.net

Molecular Docking Studies for Predictive Binding Modes with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. jbcpm.com

The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then sample a large number of possible orientations and conformations of the ligand within the protein's binding site. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. researchgate.net

For piperidine derivatives, potential biomolecular targets are diverse and include receptors, enzymes, and ion channels. clinmedkaz.org Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the target's active site. For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, the piperidine nitrogen could form ionic interactions or hydrogen bonds, and the benzyl (B1604629) group could engage in hydrophobic or pi-stacking interactions. csic.es These predictive studies are crucial for hypothesis-driven drug design and for understanding the structural basis of potential biological activity. researchgate.net

Table 2: Hypothetical Molecular Docking Results with a Kinase Target

Parameter Description
Target Protein Example: Serine/Threonine Kinase
Binding Site ATP-binding pocket
Docking Score -8.5 kcal/mol
Key Interactions Hydrogen bond from the methanol -OH to the hinge region (e.g., Asp residue). Hydrophobic interaction of the 2-methylbenzyl group with a hydrophobic pocket.

| Predicted Binding Mode | The piperidine core serves as a scaffold, positioning the functional groups for optimal interaction within the active site. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the quantitative chemical structure of a series of compounds to their biological activity. researchgate.net 2D-QSAR models use physicochemical descriptors such as logP, molar refractivity, and electronic parameters. 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. nih.govmdpi.com

To build a QSAR model for a class of compounds including this compound, a training set of structurally similar molecules with known biological activities is required. The models generated can then predict the activity of new or untested compounds.

In a hypothetical 3D-QSAR study on a series of piperidine derivatives, the steric and electrostatic fields around the aligned molecules would be calculated. nih.gov The model would likely indicate that:

Steric Fields: The size and shape of the substituent at the piperidine nitrogen (the 2-methylbenzyl group) are critical. The ortho-methyl group may introduce a specific steric constraint that could either enhance or decrease activity depending on the target's topology.

Electrostatic Fields: The electrostatic potential around the nitrogen and oxygen atoms would be significant contributors to the model, highlighting the importance of features that can engage in polar interactions.

These models provide contour maps that visualize regions where modifications to the molecular structure are predicted to increase or decrease activity, thereby guiding the design of more potent analogues. researchgate.netmdpi.com

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is another crucial ligand-based design technique. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. dergipark.org.tr

A pharmacophore model for a series of active piperidine analogues could be generated by aligning the structures and identifying common chemical features. nih.gov For this compound, these features would likely include:

A hydrogen bond acceptor (the nitrogen atom).

A hydrogen bond donor (the hydroxyl group).

A hydrophobic/aromatic feature (the benzyl ring).

A positive ionizable feature (the protonated piperidine nitrogen).

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases to identify novel, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. dergipark.org.tr This approach is particularly useful when the 3D structure of the biological target is unknown.

In Silico ADME Prediction (Excluding Biological Outcomes or Clinical Relevance)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital component of modern computational chemistry, allowing for the early assessment of a compound's drug-like characteristics. unisi.it Various computational models are used to predict key physicochemical and pharmacokinetic parameters.

For this compound, these predictions help to evaluate its potential without conducting laboratory experiments. Key predicted parameters include:

Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness. It assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Number of Rotatable Bonds: Relates to conformational flexibility and oral bioavailability.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water.

These computational tools provide a preliminary filter to identify compounds with favorable ADME profiles early in the discovery process. nih.govsemanticscholar.org

Table 3: Predicted Physicochemical Properties and ADME Parameters

Property Predicted Value Guideline/Significance
Molecular Weight 219.32 g/mol < 500 (Lipinski's Rule)
logP (Lipophilicity) ~2.5 - 3.0 < 5 (Lipinski's Rule)
Hydrogen Bond Donors 1 ≤ 5 (Lipinski's Rule)
Hydrogen Bond Acceptors 2 ≤ 10 (Lipinski's Rule)
TPSA 32.26 Ų < 140 Ų (Good cell permeability)
Rotatable Bonds 3 ≤ 10 (Good bioavailability)

| Aqueous Solubility (logS) | Moderate | Affects absorption and formulation. |

Biomolecular Interaction Profiling and Mechanistic Investigation in Vitro & in Silico

Receptor Binding Affinity and Selectivity Studies

No data available in the public domain.

No data available in the public domain.

Enzyme Inhibition Kinetics and Mechanistic Elucidation

No data available in the public domain.

No data available in the public domain.

Cell-Based Functional Assays (Focusing on Molecular/Cellular Responses, not Organismal Effects)

No data available in the public domain.

Protein-Ligand Interaction Analysis via Biophysical Techniques (e.g., SPR, ITC)

There is no publicly available data from Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or other biophysical assays that characterize the interaction of (1-(2-Methylbenzyl)piperidin-3-yl)methanol with any biological macromolecule. Such studies would be essential to determine key binding parameters, including:

Association Rate Constant (ka): The rate at which the compound binds to its target.

Dissociation Rate Constant (kd): The rate at which the compound-target complex breaks apart.

Equilibrium Dissociation Constant (KD): A measure of binding affinity.

Thermodynamic Parameters (ΔH, ΔS): Changes in enthalpy and entropy upon binding, which provide insight into the forces driving the interaction.

Without this experimental data, any discussion of the binding kinetics or thermodynamics of this compound would be purely speculative.

Target Engagement Studies at a Molecular Level

Comprehensive molecular-level target engagement studies for this compound have not been reported in the scientific literature. Such investigations are critical for confirming that a compound interacts with its intended target in a relevant biological environment (e.g., in living cells or tissue extracts) and for understanding the functional consequences of this interaction. Techniques often employed for these studies, which are currently lacking for this specific compound, include cellular thermal shift assays (CETSA), photoaffinity labeling, or activity-based protein profiling.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification and Design of Analogues of (1-(2-Methylbenzyl)piperidin-3-yl)methanol

The systematic design and synthesis of analogs of this compound focus on three primary regions of the molecule: the 2-methylbenzyl moiety, the piperidine (B6355638) ring, and the hydroxyl group. By modifying these components, researchers can probe the specific interactions that govern the compound's biological effects.

The 2-methylbenzyl group plays a significant role in the interaction of this compound with its biological targets. Modifications to this part of the molecule can significantly impact binding affinity and selectivity. Studies on related benzylpiperidine and benzylpiperazine derivatives have shown that alterations to the benzyl (B1604629) group can modulate activity at various receptors, including sigma receptors. nih.govnih.gov

For instance, in a series of 1-aralkyl-4-benzylpiperidine derivatives, modifications on the aralkyl moiety led to a wide range of affinities for sigma-1 and sigma-2 receptors. nih.gov This suggests that the substitution pattern on the benzyl ring is a key determinant of activity. While specific data on the 2-methyl group of this compound is limited, general SAR principles from analogous compounds indicate that both the position and nature of the substituent are critical. For example, in some series, a lipophilic N-substituent on the piperidine ring, such as a benzyl group, is a common feature for high affinity at sigma receptors. nih.gov

Modification of Benzyl MoietyEffect on Receptor Affinity (General Observations from Related Compounds)Reference(s)
Unsubstituted BenzylServes as a baseline for comparison.
Methyl Substitution (e.g., 2-methyl)Can influence steric interactions and lipophilicity, potentially enhancing or decreasing affinity depending on the target's binding pocket topology.
Other Alkyl SubstitutionsVariations in alkyl chain length and branching can further probe the steric and hydrophobic requirements of the binding site.
Halogen SubstitutionIntroduction of halogens (e.g., chloro, fluoro) can alter electronic properties and lipophilicity, often leading to changes in binding affinity and selectivity. nih.gov
Methoxy SubstitutionCan introduce hydrogen bond accepting capabilities and alter electronic distribution, which may be favorable for interaction with specific amino acid residues in the receptor.

The piperidine ring serves as a central scaffold, and its functionalization at various positions can lead to significant changes in biological activity. The position of the hydroxymethyl group at C3 is a key feature of the parent compound.

While direct SAR studies on C3-functionalized analogs of this compound are not extensively documented in the provided search results, research on other piperidine derivatives highlights the importance of the substitution pattern on the piperidine ring. For instance, in a series of 3,5-diamino-piperidine derivatives, the stereochemistry and nature of the substituents were critical for their activity as antibacterial translation inhibitors. nih.govucsd.edu This underscores the principle that the spatial arrangement of functional groups on the piperidine ring is a crucial determinant of biological function. The synthesis of piperidine derivatives with varied substituents at different positions is an active area of research, with methods being developed for the selective functionalization of the piperidine core. nih.gov

The hydroxyl group of this compound offers a prime site for derivatization to explore its role in biological interactions. This functional group can act as both a hydrogen bond donor and acceptor. Converting the hydroxyl group into ethers or esters can modulate these hydrogen bonding capabilities, as well as alter the compound's lipophilicity and metabolic stability.

General derivatization strategies for hydroxyl groups are well-established in medicinal chemistry. nih.gov For example, forming an ester linkage can create a prodrug that may improve bioavailability, while etherification can introduce new steric or electronic features. Studies on piperine (B192125) derivatives have shown that modifications at a similar position can lead to compounds with improved biological activities. nih.govdovepress.com Although specific examples for this compound are not detailed in the provided results, these general principles of medicinal chemistry are applicable.

Hydroxyl Group DerivatizationPotential Impact on Properties
Esterification (e.g., acetate, benzoate)May act as a prodrug, potentially improving oral absorption and metabolic stability. Can alter lipophilicity.
Etherification (e.g., methyl ether, benzyl ether)Removes hydrogen bond donating ability, increases lipophilicity, and can introduce additional steric bulk.
Conversion to other functional groups (e.g., amine, halogen)Can fundamentally change the nature of the interaction with the biological target, introducing new ionic or halogen bonding possibilities.

Elucidation of Key Structural Determinants for Specific Biomolecular Interactions

The structural features of this compound and its analogs that are critical for their interaction with biological targets can be inferred from studies on related benzylpiperidine compounds, many of which exhibit affinity for sigma receptors. nih.gov The key pharmacophoric elements generally include a basic nitrogen atom within the piperidine ring and an aromatic ring (the benzyl group).

For sigma receptor ligands, a common pharmacophore includes a phenylpiperidine with a lipophilic N-substituent. nih.gov The distance between the aromatic ring and the amine nitrogen is a factor, though there appears to be a degree of tolerance. nih.gov The lipophilicity of the N-substituent is often correlated with higher affinity. nih.gov The presence and position of substituents on the benzyl ring, as well as on the piperidine ring, can fine-tune the affinity and selectivity for different receptor subtypes. scielo.br For example, in some series of sigma-2 receptor ligands, moving a benzyl group from the 4-position to the 3-position of the piperidine ring was well-tolerated. scielo.br

Development of Predictive SAR Models to Guide Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of new compounds based on their structural features. For piperidine derivatives, several QSAR studies have been conducted to model their activity at various targets. researchgate.netmdpi.com

While a specific QSAR model for this compound was not identified, the principles of QSAR can be applied to guide the design of its analogs. These models typically use molecular descriptors that quantify various physicochemical properties such as lipophilicity (logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). nih.gov For instance, 3D-QSAR models have been developed for structurally diverse sigma-1 receptor ligands, providing insights into the spatial arrangement of functional groups that favor high affinity. researchgate.net Such models can be used to virtually screen new designs of this compound analogs before their synthesis, prioritizing those with the highest predicted activity.

Analysis of Structure-Property Relationships for Physicochemical Profiles

The physicochemical properties of a research tool, such as its lipophilicity and polarity, are critical for its utility in both in vitro and in vivo studies. These properties influence solubility, membrane permeability, and non-specific binding.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter. For benzylpiperidine derivatives, lipophilicity plays a significant role in their interaction with biological targets, such as sigma receptors. acs.org Higher lipophilicity in the N-substituent of piperidine-based sigma ligands is often associated with increased affinity. nih.gov However, excessively high lipophilicity can lead to poor aqueous solubility and increased non-specific binding. Therefore, a balance is required. The polarity, often related to the polar surface area (PSA), also affects a compound's ability to cross cell membranes.

The table below presents hypothetical physicochemical data for a series of analogs of this compound to illustrate how systematic structural modifications would be expected to influence these key properties.

CompoundR1 (on Benzyl)R2 (on Piperidine)R3 (at Hydroxyl)Calculated logP (cLogP)Polar Surface Area (TPSA) (Ų)
This compound 2-CH₃HH3.123.5
Analog 1HHH2.823.5
Analog 22-ClHH3.623.5
Analog 32-OCH₃HH2.932.7
Analog 42-CH₃4-CH₃H3.523.5
Analog 52-CH₃H-C(O)CH₃3.349.7
Analog 62-CH₃H-CH₃3.414.3

Chemical Space Exploration and Advanced Derivatization Strategies

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds, which is essential for exploring structure-activity relationships (SAR). nih.gov For the (1-(2-Methylbenzyl)piperidin-3-yl)methanol scaffold, a combinatorial library can be designed by leveraging its three main points of diversification: the piperidine (B6355638) nitrogen (N1), the hydroxymethyl group at the C3 position, and the aromatic ring of the benzyl (B1604629) substituent.

A common strategy involves a solution-phase or solid-phase parallel synthesis approach. nih.gov The synthesis can begin with a common intermediate, such as (piperidin-3-yl)methanol, which serves as the core building block. chemimpex.com

Diversification at N1: The tertiary amine can be formed via reductive amination of (piperidin-3-yl)methanol with a library of diverse aldehydes or ketones. This allows for the introduction of a wide array of substituted benzyl groups, other arylmethyl groups, or various alkyl and heterocyclic moieties.

Diversification at the Hydroxymethyl Group: The primary alcohol is a versatile handle for introducing further diversity. It can be acylated with a library of carboxylic acids, acid chlorides, or sulfonyl chlorides to generate esters and sulfonates. Alternatively, ether linkages can be formed through Williamson ether synthesis.

Diversification of the Piperidine Ring: While more complex, the piperidine scaffold itself can be diversified by starting from substituted pyridine (B92270) precursors (e.g., substituted 3-hydroxymethylpyridines) followed by catalytic hydrogenation. nih.gov

A hypothetical combinatorial library design is outlined in the table below, illustrating how a focused library can be generated from a few dozen building blocks to yield hundreds of unique compounds.

Table 1: Hypothetical Combinatorial Library Design
Core ScaffoldR¹ Building Blocks (for N-alkylation via Reductive Amination)R² Building Blocks (for O-acylation)Resulting Number of Compounds
(Piperidin-3-yl)methanol2-Methylbenzaldehyde (B42018)Acetyl Chloride20 R¹ Variants × 15 R² Variants = 300 Compounds
3,4-DichlorobenzaldehydeBenzoyl Chloride
2-Naphthaldehyde, etc. (20 total)4-Nitrobenzoyl Chloride, etc. (15 total)

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are rational design strategies used to identify structurally novel compounds that retain the key pharmacophoric features of the original molecule. nih.govuniroma1.it These approaches are employed to improve properties such as potency, selectivity, metabolic stability, or to explore novel intellectual property space. niper.gov.in

For this compound, these strategies can be applied to its core components: the piperidine ring, the benzyl linker, and the hydroxymethyl group.

Piperidine Ring Bioisosteres: The piperidine ring, a common motif in pharmaceuticals, can be replaced by other cyclic amines or saturated heterocycles that maintain a similar three-dimensional arrangement of substituents. cambridgemedchemconsulting.com Potential bioisosteres include morpholine, thiomorpholine, tropane, or more conformationally restricted systems like azaspiro[3.3]heptanes. cambridgemedchemconsulting.comresearchgate.net These replacements can alter basicity (pKa), lipophilicity, and metabolic stability. cambridgemedchemconsulting.com

Aromatic Ring Bioisosteres: The 2-methylphenyl group can be replaced with other aromatic or heteroaromatic systems to probe interactions with biological targets. researchgate.net Common bioisosteres for a phenyl ring include pyridine, thiophene, furan, and pyrazole. cambridgemedchemconsulting.com Saturated rings, such as bridged piperidines or bicyclo[1.1.1]pentane, can also serve as non-aromatic bioisosteres to improve properties like solubility and metabolic profile. nih.govnih.gov

Hydroxymethyl Group Bioisosteres: The primary alcohol function, which typically acts as a hydrogen bond donor and acceptor, can be replaced by other groups with similar properties. Non-classical bioisosteres like a primary carboxamide (-CONH₂), N-hydroxymethyl amide (-CONHCH₂OH), or a primary amine (-CH₂NH₂) can mimic its hydrogen bonding capabilities while altering other physicochemical characteristics.

Table 2: Scaffold Hopping and Bioisosteric Replacement Strategies
Original MoietyPotential Bioisosteric Replacement / Scaffold HopRationale for Replacement
PiperidineMorpholineModulate basicity (pKa), increase polarity. cambridgemedchemconsulting.com
Piperidine2-Azaspiro[3.3]heptaneIntroduce conformational rigidity, improve metabolic stability. researchgate.netenamine.net
Phenyl (in 2-Methylbenzyl)Pyridine or ThiopheneAlter electronic properties, introduce hydrogen bonding capabilities. researchgate.net
Phenyl (in 2-Methylbenzyl)Bicyclo[1.1.1]pentaneIncrease saturation (sp³ character), improve solubility and metabolic profile. nih.gov
-CH₂OH-CONH₂Mimic hydrogen bond donor/acceptor properties, alter polarity.

Diversification of the Aromatic and Piperidine Moieties

Systematic diversification of the existing aromatic and piperidine scaffolds is a cornerstone of lead optimization, allowing for fine-tuning of molecular properties.

Aromatic Moiety Diversification: The 2-methylbenzyl group offers numerous opportunities for modification. Substituents can be introduced onto the phenyl ring to modulate electronic and steric properties. For example, the introduction of electron-withdrawing groups (e.g., fluorine, trifluoromethyl) or electron-donating groups (e.g., methoxy) can influence binding affinity and metabolic stability. nih.gov The position of these substituents can also be varied (ortho, meta, para) to explore the topology of a target's binding site. The methyl group itself can be replaced by larger alkyl groups or other functional groups to probe for additional steric interactions.

Piperidine Moiety Diversification: While the parent compound is substituted at the 3-position, introducing additional substituents on the piperidine ring at the C2, C4, C5, or C6 positions can significantly impact the molecule's conformation and biological activity. General synthetic methods that provide access to all stereoisomers of substituted piperidines are highly valuable. nih.gov Strategies to achieve this include:

Hydrogenation of Substituted Pyridines: Starting with appropriately substituted pyridine precursors and performing stereoselective hydrogenation. nih.gov

Cyclization Strategies: Employing intramolecular cyclization reactions, such as intramolecular aza-Michael reactions or radical cyclizations, to construct the piperidine ring with desired substituents. nih.gov

Functionalization of Pre-formed Rings: Using modern synthetic methods like C-H activation or stereoselective enolate chemistry on N-protected piperidone intermediates.

Table 3: Diversification Strategies for Aromatic and Piperidine Moieties
MoietyDiversification StrategyExamples of AnalogsPotential Impact
Aromatic RingSubstitution on Phenyl Ring4-Fluoro, 3-Methoxy, 4-Trifluoromethyl analogsModulate electronics, lipophilicity, and metabolic stability. nih.gov
Modification of Methyl GroupEthyl, Isopropyl, Hydroxymethyl analogsProbe steric tolerance in binding pocket.
Piperidine RingAdditional Substitution4-Methyl, 4-Fluoro, 5,5-Dimethyl analogsInduce specific conformations, block metabolic hotspots.
Stereochemical VariationSynthesis of specific cis/trans diastereomersOptimize 3D orientation of substituents for improved binding. nih.gov

Design and Synthesis of Prodrugs and Pro-Compounds for Research Applications (Focus on Chemical Principles)

Prodrugs are inactive or less active derivatives of a parent molecule that undergo biotransformation in vivo to release the active compound. nih.gov This strategy is used to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, or rapid metabolism. The this compound molecule contains both a primary alcohol and a tertiary amine, each providing a handle for prodrug design.

Prodrugs of the Hydroxyl Group: The primary alcohol can be masked by forming bioreversible linkages, most commonly esters.

Ester Prodrugs: Simple aliphatic or aromatic esters can be synthesized by reacting the alcohol with an appropriate acyl chloride or carboxylic acid. These are typically cleaved in vivo by ubiquitous esterase enzymes to release the parent alcohol. researchgate.net

Phosphate (B84403) Esters: To significantly enhance aqueous solubility, a phosphate group can be introduced. These prodrugs are highly water-soluble and are cleaved by alkaline phosphatases to regenerate the alcohol. researchgate.net

Prodrugs of the Tertiary Amine: The tertiary amine can be derivatized to modulate its basicity and physicochemical properties.

N-Oxides: The tertiary amine can be oxidized to its corresponding N-oxide. N-oxides are more polar and less basic than the parent amine and can be reduced back to the tertiary amine in vivo, sometimes under specific conditions like hypoxia. nih.gov

Quaternary Ammonium Prodrugs: A particularly effective strategy for tertiary amines involves the formation of a quaternary N-phosphonooxymethyl salt. This approach creates a highly water-soluble prodrug that releases the parent amine via a two-step process: initial enzymatic dephosphorylation followed by spontaneous chemical breakdown of the resulting N-hydroxymethyl intermediate. nih.gov

Table 4: Prodrug Strategies (Focus on Chemical Principles)
Functional GroupProdrug TypePromoietyActivation Principle
Primary Alcohol (-CH₂OH)EsterAcetyl, Pivaloyl, BenzoylEnzymatic cleavage by esterases. researchgate.net
Phosphate EsterPhosphate (-PO₃H₂)Enzymatic cleavage by alkaline phosphatases. researchgate.net
Tertiary Amine (>N-)N-OxideOxygen atomEnzymatic reduction by reductases (e.g., cytochrome P450). nih.gov
N-Phosphonooxymethyl Quaternary Salt-CH₂-O-PO₃H₂1. Enzymatic dephosphorylation. 2. Spontaneous chemical hydrolysis. nih.gov

Advanced Analytical Method Development for Research Quantitation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. amazonaws.com For (1-(2-Methylbenzyl)piperidin-3-yl)methanol, developing a validated HPLC method is essential for determining its purity in synthesized batches and for its quantification in various research samples.

The method development process is a systematic endeavor that begins with understanding the physicochemical properties of the analyte, such as its polarity, pKa, and UV absorbance characteristics. amazonaws.com Given the compound's structure, which includes a polar piperidine (B6355638) ring and a non-polar benzyl (B1604629) group, reversed-phase HPLC is the most suitable approach. amazonaws.com The development involves optimizing several chromatographic parameters to achieve adequate separation of the main compound from any potential impurities or degradation products. researchgate.net

Key Steps in Method Development:

Column Selection: A C18 column is a common starting point for reversed-phase chromatography due to its versatility in separating compounds with mixed polarity. amazonaws.comresearchgate.net Columns with different particle sizes and dimensions can be tested to optimize resolution and analysis time. americanpharmaceuticalreview.com

Mobile Phase Selection: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). americanpharmaceuticalreview.comrjptonline.org The ratio of these solvents is adjusted to control the retention time of the analyte. The pH of the aqueous phase is a critical parameter, especially for a compound with a basic piperidine nitrogen. Screening a range of pH values is necessary to achieve optimal peak shape and resolution from ionizable impurities. americanpharmaceuticalreview.com

Detector Wavelength: The presence of the benzyl group provides a UV chromophore. A UV-Vis detector, likely set in the 210-270 nm range, would be appropriate for detection. A wavelength scan of a pure standard solution is performed to determine the absorbance maximum for optimal sensitivity. researchgate.net

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe. rjptonline.org

Method Validation:

Once an optimal method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. amazonaws.com Validation encompasses several parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively. americanpharmaceuticalreview.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Instrument High-Performance Liquid Chromatography SystemStandard for pharmaceutical analysis.
Column C18, 250 x 4.6 mm, 5 µmGood retention and separation for compounds with moderate polarity. researchgate.net
Mobile Phase A 20 mM Phosphate (B84403) Buffer, pH adjusted to 7.0Buffering is critical for reproducible retention of basic compounds. rjptonline.org
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)Common organic modifiers providing good peak shape and resolution. americanpharmaceuticalreview.com
Gradient Program 0-20 min, 30% to 90% B; 20-25 min, 90% BEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. rjptonline.org
Column Temperature 30 °CTemperature control ensures reproducible retention times. americanpharmaceuticalreview.com
Detection UV at 254 nmThe benzyl group provides UV absorbance for detection.
Injection Volume 10 µLStandard volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov The target compound, this compound, possesses a relatively high boiling point and contains a polar hydroxyl group, making it unsuitable for direct GC analysis. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable derivative. mdpi.com

Derivatization Strategy:

The primary target for derivatization is the hydroxyl group on the methanol substituent. Common derivatization reactions for hydroxyl groups include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group.

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form an ester.

This process reduces the polarity of the molecule, masks the active proton, and increases its volatility, making it amenable to GC separation. mdpi.com

GC-MS Analysis:

The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column (e.g., a non-polar DB-5ms column). As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. mdpi.comresearchgate.net This method is highly sensitive and specific, making it excellent for identifying trace-level impurities that may be volatile in nature. nih.gov

Table 2: Proposed GC-MS Method for Volatile Derivative Analysis

ParameterConditionRationale
Derivatization Reagent BSTFA with 1% TMCSHighly effective for converting hydroxyl groups to volatile TMS ethers.
Reaction Conditions 70 °C for 30 minutesEnsures complete derivatization of the target analyte.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Standard non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minTemperature gradient to separate compounds with different boiling points.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the derivatized sample.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching. mdpi.com
Scan Range 40-550 m/zCovers the expected mass range of the derivatized compound and its fragments.

Capillary Electrophoresis for Chiral Separation and Purity

This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is critical to have an analytical method capable of separating and quantifying them. Capillary Electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for chiral separations. dergipark.org.trsemanticscholar.org

The separation of enantiomers in CE is achieved by adding a chiral selector to the background electrolyte (BGE). springernature.com Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors due to their ability to form transient, diastereomeric inclusion complexes with the enantiomers of the analyte. nih.gov The differential stability of these complexes leads to different electrophoretic mobilities, resulting in their separation. springernature.com

Method Development for Chiral CE:

Chiral Selector Screening: A variety of neutral and charged cyclodextrins (e.g., β-CD, hydroxypropyl-β-CD, sulfated-β-CD) would be screened to find the one that provides the best chiral recognition and resolution. semanticscholar.org

BGE pH and Composition: The pH of the BGE is crucial as it determines the charge state of the analyte (specifically the piperidine nitrogen) and can influence the complexation with the chiral selector. A low pH buffer (e.g., phosphate or citrate) is typically used for basic compounds to ensure they are protonated and migrate in the electric field. nih.gov

Applied Voltage and Temperature: These parameters are optimized to achieve the best balance between separation efficiency and analysis time, while minimizing Joule heating. mdpi.com

This technique is invaluable for determining the enantiomeric excess (e.e.) of a synthesized batch and for studying potential stereoselective metabolism in research experiments.

Table 3: Illustrative Capillary Electrophoresis Conditions for Chiral Separation

ParameterConditionRationale
Instrument Capillary Electrophoresis System with UV detectorStandard setup for CE analysis.
Capillary Fused-silica, 50 µm ID, 60 cm total lengthCommon dimensions providing good separation efficiency. dergipark.org.tr
Background Electrolyte 50 mM Phosphate buffer, pH 2.5Low pH ensures the piperidine nitrogen is protonated and positively charged.
Chiral Selector 20 mM Hydroxypropyl-β-cyclodextrinA versatile neutral cyclodextrin (B1172386) often effective for separating enantiomers of basic drugs. springernature.com
Applied Voltage 25 kVHigh voltage provides fast analysis and high efficiency.
Capillary Temperature 25 °CTemperature control is critical for migration time reproducibility. mdpi.com
Injection Hydrodynamic injection (50 mbar for 5 s)A common and reproducible sample introduction method.
Detection UV at 214 nmWavelength suitable for detecting the analyte without interference from the buffer.

Development of Spectrophotometric and Fluorometric Assays for Compound Detection and Quantification in Research Experiments

While chromatographic methods provide high specificity, simpler and higher-throughput methods like spectrophotometric and fluorometric assays are often desirable for routine quantification in research experiments, such as in vitro assays or dissolution studies.

Spectrophotometric Assay Development:

A direct UV spectrophotometric assay can be developed based on the inherent UV absorbance of the 2-methylbenzyl moiety.

Principle: The method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Procedure: A wavelength scan of the pure compound in a suitable solvent (e.g., methanol or ethanol) would be performed to identify the wavelength of maximum absorbance (λmax). A calibration curve would then be generated by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve.

Limitations: This method is susceptible to interference from other UV-absorbing compounds in the sample matrix, limiting its specificity compared to HPLC.

Fluorometric Assay Development:

The native this compound molecule is not expected to be fluorescent. Therefore, a fluorometric assay would require derivatization with a fluorescent tag.

Principle: A non-fluorescent analyte is reacted with a fluorogenic reagent to produce a highly fluorescent product. The intensity of the fluorescence is proportional to the initial concentration of the analyte.

Derivatization: The piperidine nitrogen or the hydroxyl group could potentially be targeted for derivatization. Reagents like dansyl chloride or fluorescamine, which react with primary or secondary amines, could be explored for tagging the piperidine nitrogen (if N-dealkylation occurs or for related precursors) or after a chemical modification.

Advantages: Fluorometric assays are typically much more sensitive than spectrophotometric assays and can offer higher selectivity, as only the derivatized analyte will produce a signal at the specific excitation and emission wavelengths.

The development of these assays provides valuable tools for rapid and cost-effective quantification in specific research contexts where high-resolution separation is not required.

Future Directions and Emerging Research Avenues for 1 2 Methylbenzyl Piperidin 3 Yl Methanol Research

Exploration of Environmentally Sustainable Synthetic Methodologies

Traditional synthesis methods for piperidine (B6355638) derivatives often rely on transition metal catalysts, harsh reaction conditions, and toxic reagents. beilstein-journals.org The development of green and sustainable synthetic routes is a paramount objective for modern organic chemistry. beilstein-journals.org Future research will increasingly focus on methodologies that minimize environmental impact while maintaining high efficiency and selectivity.

Key areas of exploration include:

Electrochemical Synthesis: Electroreductive cyclization has been demonstrated as a facile and green method for synthesizing piperidine derivatives. beilstein-journals.org This technique, particularly when used in a flow microreactor, avoids the need for expensive or toxic reagents and can proceed efficiently at room temperature. beilstein-journals.org

Novel Catalysis: There is a continuous effort to develop more sustainable catalysts for hydrogenation reactions, a common method for producing piperidines from pyridine (B92270) precursors. nih.gov Research is moving towards using more abundant and less toxic metals, such as cobalt and nickel, as heterogeneous catalysts. nih.gov These catalysts have shown high stability and can remain effective after multiple uses, reducing waste and cost. nih.gov

Aqueous Synthesis: Performing reactions in water as a solvent is another significant step towards greener chemistry. nih.gov Methods for the hydrogenation of substituted pyridines in water have been developed, offering an environmentally benign alternative to traditional organic solvents. nih.gov

MethodologiesKey AdvantagesRepresentative Catalyst/System
Electroreductive Cyclization Eliminates toxic reagents, efficient, can be performed in flow microreactors. beilstein-journals.orgFlow microreactor setup
Heterogeneous Catalysis Use of abundant metals (Co, Ni), catalyst reusability, acid-free conditions. nih.govCobalt or Nickel nanoparticles
Aqueous Phase Synthesis Utilizes water as a green solvent, reducing organic waste. nih.govHeterogeneous metal catalysts

Integration with Automated Synthesis and High-Throughput Screening Platforms

To accelerate the discovery process, the integration of automated synthesis with high-throughput screening (HTS) is essential. HTS allows for the rapid assessment of large compound libraries against various biological targets, making it a cornerstone of modern drug discovery. chemdiv.com

Future research will likely involve:

Automated Flow Synthesis: Flow microreactors, already noted for their sustainability benefits, are also ideal for automated, continuous synthesis. beilstein-journals.org This allows for the preparative-scale production of piperidine derivatives in a controlled and efficient manner. beilstein-journals.org

HTS for Reaction Optimization: High-throughput techniques are not only for biological screening but also for optimizing chemical reactions. acs.org Automated screening of different catalysts, solvents, and reaction conditions can rapidly identify the most efficient synthetic pathways. acs.org This is particularly valuable for complex transformations like photoredox catalysis, which can be used to form challenging chemical bonds. acs.org

Screening of Focused Libraries: The synthesis of focused libraries of (1-(2-Methylbenzyl)piperidin-3-yl)methanol analogues, followed by HTS, can quickly identify compounds with high affinity for specific targets like enzymes, receptors, or ion channels. chemdiv.com This approach is critical for building structure-activity relationships (SAR) and identifying promising lead compounds for further development. nih.gov

Leveraging Machine Learning and AI in Compound Design and Activity Prediction

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry by enabling rapid and accurate prediction of molecular properties, thereby reducing the time and cost of drug discovery. mdpi.comjocpr.com For piperidine derivatives, these computational tools can navigate the vast chemical space to identify novel candidates with desired therapeutic profiles. clinmedkaz.orgrsc.org

Key applications include:

In Silico Biological Activity Prediction: Web-based tools and machine learning models can predict the potential biological targets and pharmacological effects of new compounds before they are synthesized. clinmedkaz.org This preliminary screening helps prioritize which analogues of this compound are most promising for preclinical studies, for instance, in areas like central nervous system diseases or oncology. clinmedkaz.org

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can establish mathematical models that correlate a ligand's chemical structure with its biological activity. acs.org By using molecular fingerprints as input, these models can predict the activity of unsynthesized compounds, guiding the design of more potent and selective molecules. acs.org

Generative Models for Novel Scaffolds: Advanced deep learning methods, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can generate novel molecular structures that are optimized for specific therapeutic targets. mdpi.comrsc.org This allows for the de novo design of next-generation piperidine derivatives with improved properties.

AI/ML ApplicationFunctionImpact on Research
Target & Activity Prediction Predicts protein targets and spectrum of biological activity for new derivatives. clinmedkaz.orgPrioritizes synthesis efforts and directs preclinical studies. clinmedkaz.org
QSAR Modeling Correlates molecular structure with biological activity to predict potency. acs.orgGuides rational design of analogues with enhanced efficacy. acs.org
Generative Chemistry Designs novel molecules with desired therapeutic profiles from the ground up. mdpi.comrsc.orgExpands chemical space beyond known scaffolds to find innovative drug candidates.

Design of Next-Generation Analogues for Specific Mechanistic Probe Development

While the ultimate goal is often therapeutic, the design of specific chemical probes is crucial for understanding fundamental biological processes. Analogues of this compound can be tailored to serve as highly selective tools for chemical biology research. The piperidine moiety is a critical structural feature for achieving high affinity and selectivity for certain biological targets. nih.govacs.org

Future design strategies will focus on:

Fragment-Based Drug Discovery (FBDD): The synthesis of a diverse set of piperidine-based fragments allows for the exploration of 3D chemical space. rsc.org Screening these fragments can identify low-molecular-weight binders that can be elaborated into more potent and selective probes. rsc.org

Multi-Target Ligands: A growing strategy in drug design is the development of single molecules that can modulate multiple targets simultaneously. nih.gov Designing analogues of this compound to interact with two distinct but related targets, such as the histamine (B1213489) H3 and sigma-1 receptors, could lead to novel probes for studying complex diseases like neuropathic pain. nih.gov

Stereochemically Defined Analogues: The precise three-dimensional arrangement of atoms is critical for biological activity. Future work will involve the diastereoselective synthesis of various stereoisomers of substituted piperidines to probe how chirality influences target binding and function. nih.govrsc.org

Interdisciplinary Collaborations in Chemical Biology and Advanced Materials Science

The versatility of the piperidine scaffold ensures its relevance across multiple scientific disciplines. ijnrd.org Future breakthroughs involving this compound and its derivatives will likely emerge from collaborations that bridge the gap between chemistry, biology, and materials science.

Chemical Biology: In chemical biology, piperidine derivatives are indispensable as scaffolds for creating novel therapeutic agents and as chemical probes to investigate biological pathways. researchgate.net Their diverse pharmacological profiles include potential applications as anticancer, anti-Alzheimer, and antimicrobial agents. ijnrd.orgresearchgate.net Collaborative efforts will focus on synthesizing tailored analogues to modulate specific biological targets identified through genomic and proteomic studies.

Advanced Materials Science: Beyond medicine, piperidine compounds are being explored as building blocks for new functional materials. ontosight.ai An emerging application is the incorporation of piperidine derivatives into polymer films. nih.gov These bioactive materials could be used for controlled drug delivery systems or as surfaces with inherent antimicrobial properties, finding applications in medical devices and advanced wound care. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(2-Methylbenzyl)piperidin-3-yl)methanol, and how can purity be optimized?

  • Methodology :

  • Reductive Amination : React piperidin-3-ylmethanol with 2-methylbenzyl chloride under basic conditions (e.g., K₂CO₃), followed by reduction using NaBH₄ or catalytic hydrogenation. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .
  • Metal-Catalyzed Coupling : Palladium-catalyzed C–N bond formation between 2-methylbenzyl halides and piperidin-3-ylmethanol precursors (e.g., using Pd(OAc)₂/XPhos in toluene at 80°C) .
  • Purification : Column chromatography (SiO₂, gradient elution with CH₂Cl₂:MeOH) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to achieve >95% purity .

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine methine at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~246.2) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry (if applicable) .

Q. What safety protocols are critical during handling?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation (Category 2 H315/H319) .
  • Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
  • Emergency exposure: Flush eyes/skin with water; seek medical attention for ingestion .

Advanced Research Questions

Q. How do reaction mechanisms differ between palladium- and rhodium-catalyzed syntheses of piperidine-methanol derivatives?

  • Mechanistic Insights :

  • Palladium Catalysis : Oxidative addition of 2-methylbenzyl halides to Pd(0), followed by coordination to the piperidine nitrogen and reductive elimination to form the C–N bond .
  • Rhodium Catalysis : Direct C–H activation of the benzyl group via Rh(I)/Rh(III) cycles, enabling regioselective coupling without pre-functionalized substrates .
  • Contradictions : Palladium systems favor electron-deficient aryl halides, while rhodium tolerates steric hindrance but requires higher temperatures (~120°C) .

Q. Can computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Modeling Approaches :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess nucleophilic sites (e.g., piperidine nitrogen vs. methanol oxygen) .
  • MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction barriers for SN2 pathways .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in pharmacological activity data across in vitro assays?

  • Experimental Design :

  • Dose-Response Curves : Test across 3–5 log units (e.g., 1 nM–100 µM) to identify IC₅₀ discrepancies .
  • Assay Controls : Include reference inhibitors (e.g., cisplatin for cytotoxicity) and validate cell line viability via MTT/WST-1 assays .
  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., rat/human S9 fractions) to distinguish intrinsic activity from pharmacokinetic artifacts .

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